N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is an intriguing compound of notable interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c1-10-3-4-13(24-16(17)18)11(7-10)8-20-15(23)12-9-21-22-6-2-5-19-14(12)22/h2-7,9,16H,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWAHPALLWWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CNC(=O)C2=C3N=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This usually begins with the condensation of a pyrazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxamide Group: : This step involves the coupling of the intermediate with a carboxylic acid derivative, often facilitated by coupling reagents such as EDCI or DCC, under mild conditions.
Attachment of the Difluoromethoxyphenyl Methyl Group: : This is typically achieved through nucleophilic substitution reactions where the difluoromethoxy group is introduced using reagents like difluoromethyl ether and a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening for optimal catalysts, and advanced purification methods like crystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, leading to oxidized derivatives.
Reduction: : The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, yielding various reduced products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), catalysts for nucleophilic substitutions.
Major Products Formed from These Reactions
Depending on the conditions and reagents used, the major products may include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has demonstrated significant potential in multiple scientific domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for studying biochemical pathways.
Medicine: : Investigated for potential therapeutic uses, including anti-inflammatory, anticancer, and antiviral applications.
Industry: : Utilized in the development of advanced materials, such as specialty polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the interaction with specific molecular targets such as enzymes or receptors. Its mechanism of action often involves:
Binding to Active Sites: : The carboxamide and pyrazolo[1,5-a]pyrimidine moieties facilitate binding to the active sites of target proteins.
Modulating Biological Pathways: : Influences key biological pathways by either inhibiting or activating specific enzymes or receptors, thereby altering the biochemical processes.
Comparison with Similar Compounds
Compared to other compounds within the pyrazolo[1,5-a]pyrimidine class, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique difluoromethoxyphenyl methyl group. This structural feature enhances its biological activity and specificity.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: : Such as pyrazolo[1,5-a]pyrimidine-3-carboxamide without the difluoromethoxyphenyl group.
Other Difluoromethoxy-Containing Compounds: : Compounds featuring a difluoromethoxy group, providing a basis for comparison regarding their biological and chemical properties.
Hopefully, this article gives you a detailed insight into this compound. Anything specific you would like to explore further?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
